molecular formula C20H20O4 B15503170 Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Cat. No.: B15503170
M. Wt: 324.4 g/mol
InChI Key: NCHJXDHOAZANDG-UHFFFAOYSA-N
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Description

Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is an ester derivative of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (Isoxepac, CAS 55453-87-7), a key intermediate in the synthesis of pharmaceuticals such as the antihistamine Olopatadine hydrochloride . The tert-butyl ester is structurally characterized by a bulky tert-butyl group attached via an ester linkage to the acetic acid moiety of Isoxepac.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate

InChI

InChI=1S/C20H20O4/c1-20(2,3)24-18(21)11-13-8-9-17-16(10-13)19(22)15-7-5-4-6-14(15)12-23-17/h4-10H,11-12H2,1-3H3

InChI Key

NCHJXDHOAZANDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester belongs to a family of Isoxepac derivatives where the carboxylic acid group is modified into esters or other functional groups. Key analogs include:

Compound Name Substituent/R Group CAS Number Molecular Weight Key References
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (Isoxepac) -COOH (parent acid) 55453-87-7 268.26
Methyl ester -COOCH₃ 55689-64-0 282.29
Isopropyl ester (Olopatadine Impurity 12) -COOCH(CH₃)₂ 56427-76-0 310.34
Ethyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate -COOEt with dimethylamino substituent N/A 366.41
Pyridin-3-ylmethyl ester -COOCH₂(pyridin-3-yl) N/A 359.1 (as starting material)

Key Observations :

  • Bioactivity: Ethyl esters with substituents like dimethylamino groups exhibit modified pharmacological profiles, such as enhanced receptor binding .
  • Pharmaceutical Relevance: The isopropyl ester is a known impurity in Olopatadine synthesis, highlighting the importance of ester group selection in drug development .

Physicochemical Properties

Property Tert-butyl Ester (Inferred) Isoxepac (Parent Acid) Methyl Ester Isopropyl Ester
Physical State Likely oil Solid Oil Solid (mp 67–68°C)
Solubility High organic solubility Low in nonpolar solvents Moderate Low in water
Stability Hydrolytically stable Acid-sensitive Moderate Stable
Hazard Profile Likely less toxic H301, H361, H372 Unknown Not classified

Notes:

  • The tert-butyl group enhances lipophilicity, making the compound more suitable for organic-phase reactions .
  • Parent acid Isoxepac has notable toxicity (oral hazard, reproductive toxicity) .

Preparation Methods

Ullmann Coupling and Friedel-Crafts Cyclization

The Ullmann diaryl ether synthesis enables the formation of the critical ether linkage. As detailed in recent studies, 2-bromoacetophenone derivatives react with phenolic components under copper catalysis to yield diphenyl ether intermediates. Subsequent Friedel-Crafts acylation with acetyl chloride in the presence of AlCl3 facilitates cyclization, forming the dibenzoxepin ring. Key parameters include:

  • Solvent : Dichloromethane or 1,2-dichloroethane
  • Temperature : 0–5°C for acylation; room temperature for cyclization
  • Yield : 68–72% for the combined steps

This method’s advantage lies in its scalability, though regioselectivity challenges may arise during cyclization.

One-Pot Aldol-Etherification

A streamlined approach involves reacting 2-chlorobenzaldehyde with 2-(2-hydroxyphenyl)acetonitrile in toluene under Cs2CO3 catalysis. The reaction proceeds via:

  • Aldol condensation between aldehyde and nitrile
  • Intramolecular ether formation closing the oxepin ring
  • Conditions : Molecular sieves, 110°C, 24 hours
  • Yield : 58%

While efficient, this method requires careful control of moisture to prevent hydrolysis of intermediates.

Introduction of the 11-Oxo Group

The 11-keto functionality is introduced through oxidation or tautomerization strategies:

Direct Oxidation of Dihydrodibenzoxepin

Treatment of 6,11-dihydrodibenzo[b,e]oxepin with Jones reagent (CrO3/H2SO4) in acetone selectively oxidizes the bridgehead position to the ketone.

  • Reaction Time : 4–6 hours
  • Yield : 82%
  • Side Products : Over-oxidation to quinones observed at elevated temperatures

Tautomerization-Assisted Keto Formation

In acidic media (e.g., HCl/THF), the enol ether form of dihydrodibenzoxepin undergoes tautomerization to the keto form. This method avoids strong oxidants:

  • Catalyst : 10% HCl
  • Temperature : 60°C
  • Conversion : >95%

Acetic Acid Side Chain Installation

The 2-acetate moiety is incorporated via two primary routes:

Friedel-Crafts Acetylation

Electrophilic substitution at the dibenzoxepin’s 2-position using chloroacetyl chloride under AlCl3 catalysis:

  • Molar Ratio : 1:1.2 (substrate:chloroacetyl chloride)
  • Solvent : Nitromethane
  • Yield : 65%

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of dibenzoxepin boronic esters with bromoacetic acid derivatives:

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3
  • Solvent : DME/H2O (3:1)
  • Yield : 74%

Tert-Butyl Esterification

The final step involves converting the acetic acid to its tert-butyl ester:

Steglich Esterification

Using DCC/DMAP in anhydrous dichloromethane:

  • Reagents :
    • Dicyclohexylcarbodiimide (DCC, 1.5 eq)
    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)
    • tert-Butanol (2 eq)
  • Reaction Time : 12 hours
  • Yield : 89%

Acid-Catalyzed Transesterification

In situ generation of the tert-butyl ester via reaction with tert-butyl acetate under BF3·OEt2 catalysis:

  • Temperature : 80°C
  • Solvent : Toluene
  • Yield : 78%

Industrial-Scale Optimization

Patent data reveals critical process enhancements for manufacturing:

Crystallization Control

Post-synthesis crystallization from acetone/water (4:1) achieves >99% purity:

  • Cooling Rate : 0.5°C/min to 5°C
  • Crystal Size : 50–100 μm (optimized filtration)

Isomer Management

Although the target lacks geometric isomerism, related syntheses employ HCl-mediated isomerization to correct undesired configurations:

  • Isomerization Conditions : 90°C, 5 hours in toluene
  • Isomer Ratio Adjustment : From 3:1 (E:Z) to 1:99

Analytical Characterization

Key quality control metrics include:

Parameter Method Specification
Purity HPLC-UV (254 nm) ≥99.5% area
Residual Solvents GC-MS <500 ppm (ICH Q3C)
Crystal Polymorphism PXRD Form I dominant
Heavy Metals ICP-MS <10 ppm total

Emerging Methodologies

Recent advances show promise for future improvements:

Photoredox Catalysis

Visible-light-mediated C–O bond formation could replace traditional Ullmann coupling:

  • Catalyst : Ru(bpy)3Cl2
  • Light Source : 450 nm LEDs
  • Yield : 70% (preliminary data)

Flow Chemistry Approaches

Continuous processing of the Friedel-Crafts acylation step enhances reproducibility:

  • Residence Time : 8 minutes
  • Throughput : 1.2 kg/day (lab-scale)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate and its derivatives?

  • Methodological Answer : The compound is synthesized via esterification or substitution reactions. For example, tert-butyl esters are often prepared using Grignard reagents (e.g., n-pentyl MgBr) under controlled temperatures (50°C) and reaction times (12 h), yielding products as pale yellow oils . Another approach involves coupling reactions with cyclopropamine using carbodiimide (CDI) activation, achieving yields of ~28–52% . Key steps include purification via silica gel chromatography (petroleum ether/EtOAc gradients) and structural confirmation using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400–500 MHz) identifies proton environments (e.g., aromatic protons at δ 7.0–8.1 ppm, ester methyl groups at δ 1.2–1.4 ppm) . ¹³C NMR confirms carbonyl carbons (e.g., ester C=O at ~170 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ for C₂₇H₃₄O₄: calculated 406.2508, observed 406.2503) .
  • Chromatography : TLC (Rf values) monitors reaction progress, while HPLC ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in esterification reactions?

  • Methodological Answer : Low yields (e.g., 28–41% ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use Pd or Cu catalysts for cross-coupling steps (e.g., cyclization yields improved to 87% in related dibenzoxepin syntheses) .
  • Temperature Control : Maintain ≤50°C to prevent decomposition of thermally sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
    • Data Contradiction Analysis : Discrepancies in yields (e.g., 39% vs. 54% in similar substrates ) may arise from substituent electronic effects, requiring DFT calculations to predict reactivity .

Q. What strategies resolve stereochemical complexities in dibenzoxepin derivatives?

  • Methodological Answer : Diastereomeric ratios (d.r.) are influenced by reaction conditions. For example, fluorinated substrates exhibit d.r. = 1:1–1.6 under Brønsted acid catalysis, resolved via chiral HPLC or crystallization . Advanced NMR techniques (e.g., NOESY) map spatial arrangements of substituents, while X-ray crystallography provides definitive configurations for solid-state derivatives .

Q. How is this compound utilized as a precursor in pharmaceutical research?

  • Methodological Answer : It serves as an intermediate in synthesizing anti-inflammatory agents (e.g., Olopatadine). Key steps include:

  • Cyclization : Palladium-catalyzed alkyne cyclization forms the dibenzoxepin core .
  • Functionalization : Introduction of dimethylamino groups via mesylate intermediates enhances bioactivity .
    • Table : Key Derivatives and Applications
DerivativeApplicationYieldReference
Olopatadine Impurity 2Pharmacopeial reference standard87%
5bm (Grignard-derived)Anti-inflammatory activity screening28%
N-Cyclopropyl acetamideCyclopropane functionalization study41%

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar synthetic pathways?

  • Methodological Answer : Variability (e.g., 39–54% yields ) may result from:

  • Substrate Purity : Impurities in starting materials (e.g., 16a vs. 19a ) affect reaction efficiency.
  • Catalyst Loading : Pd vs. Cu catalysts in cyclization alter turnover rates .
  • Workup Procedures : Loss during chromatography (e.g., silica gel retention of polar byproducts ).
    • Recommendation : Replicate reactions with controlled variables (e.g., inert atmosphere, degassed solvents) and quantify intermediates via LC-MS .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While toxicity data are limited , standard precautions include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., THF, ethyl acetate) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

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